3-(Trifluoromethyl)phenylbutyraldehyde properties
3-(Trifluoromethyl)phenylbutyraldehyde properties
An In-Depth Technical Guide to 3-(3-Trifluoromethylphenyl)propanal
Disclaimer: This guide focuses on 3-(3-Trifluoromethylphenyl)propanal (CAS No. 21172-41-8), as the most relevant and well-documented compound related to the query "3-(Trifluoromethyl)phenylbutyraldehyde". While structurally similar, a butyraldehyde would contain an additional methylene group. The trifluoromethylphenyl motif is a cornerstone in modern medicinal chemistry and agrochemicals, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This propanal serves as a key synthetic intermediate for introducing this critical pharmacophore into more complex molecular architectures.[3]
This document provides a comprehensive overview of its properties, synthesis, and handling for professionals in research and drug development.
Core Properties and Identification
The fundamental identifiers and properties of 3-(3-Trifluoromethylphenyl)propanal are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(3-(Trifluoromethyl)phenyl)propanal | [4] |
| Synonyms | 3-[3-(Trifluoromethyl)phenyl]propionaldehyde, m-(Trifluoromethyl)hydrocinnamaldehyde | [4] |
| CAS Number | 21172-41-8 | [3][5] |
| Molecular Formula | C₁₀H₉F₃O | [3] |
| Molecular Weight | 202.17 g/mol | [3] |
| Appearance | Colourless to pale yellow oil | [3][5] |
Physicochemical Data
Detailed experimental physicochemical data for this compound is limited. It is noted to be relatively unstable, with degradation observed upon standing at room temperature overnight.[3]
| Property | Value | Source(s) |
| Boiling Point | Data not available. The precursor alcohol, 3-(3-(Trifluoromethyl)phenyl)-1-propanol, has a boiling point of 60°C at 0.150 kPa. | [6] |
| Density | Data not available | |
| Solubility | Insoluble in water. | [7] |
| Stability | Unstable at room temperature over extended periods. | [3] |
Synthesis and Workflow
3-(3-Trifluoromethylphenyl)propanal is reliably synthesized via the oxidation of its corresponding primary alcohol, 3-(3-Trifluoromethyl)phenylpropanol. A common and effective method utilizes a phosphorus pentoxide and dimethyl sulfoxide (DMSO) system.
Synthesis Workflow Diagram
The following diagram illustrates the oxidation process from the primary alcohol to the target aldehyde.
Caption: Oxidation of 3-(3-Trifluoromethyl)phenylpropanol.
Detailed Experimental Protocol
This protocol is adapted from a documented laboratory procedure.[3] The causality behind this choice of reagents lies in its efficiency and mild conditions, avoiding over-oxidation to the carboxylic acid. P₂O₅ activates the DMSO, which serves as the terminal oxidant.
Materials:
-
3-(3-Trifluoromethyl)phenylpropanol
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphorus pentoxide (P₂O₅)
-
Triethylamine (TEA)
-
5% Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 3-(3-Trifluoromethyl)phenylpropanol (1.0 g, 4.90 mmol) in dichloromethane (20 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in a water/ice bath to approximately 0-5°C.
-
Reagent Addition: Add DMSO (770 mg, 9.80 mmol) followed by the portion-wise, careful addition of P₂O₅ (1.39 g, 9.80 mmol) to the stirred solution. Rationale: This sequence forms the reactive species in situ under controlled temperature to prevent runaway reactions.
-
Reaction Progression: Allow the reaction to stir for 30 minutes as the bath expires and the mixture warms to ambient temperature (approx. 20°C).
-
Quenching: Cool the reaction mixture again in a water/ice bath and slowly add triethylamine (2.4 ml, 17.15 mmol). Rationale: Triethylamine neutralizes the acidic byproducts generated during the oxidation.
-
Warm and Stir: Remove the ice bath and continue stirring for one hour at ambient temperature to ensure the reaction and quench are complete.
-
Aqueous Workup: Transfer the mixture to a separatory funnel and wash with 5% HCl solution. Separate the phases and wash the organic layer again with 5% HCl.
-
Final Wash: Wash the organic phase with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude aldehyde. The reference procedure reports a quantitative yield of the target product.[3]
Spectroscopic Analysis (Anticipated)
While specific spectra for this compound are not available in the cited literature, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton as a triplet between δ 9.5-10.0 ppm. The aromatic region would display complex multiplets between δ 7.2-7.8 ppm. Two aliphatic methylene groups would appear as triplets or multiplets between δ 2.5-3.5 ppm.
-
¹³C NMR: A downfield signal for the aldehyde carbonyl carbon is expected around δ 200 ppm. The carbon atom bearing the -CF₃ group will appear as a quartet due to C-F coupling.[8] Aromatic carbons would resonate in the δ 120-140 ppm range.
-
¹⁹F NMR: The three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a strong singlet signal around δ -60 to -63 ppm.[8]
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching band characteristic of an aldehyde, typically around 1720-1740 cm⁻¹. Strong C-F stretching bands would also be present, likely in the 1350-1100 cm⁻¹ region.[8]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion (M⁺) peak at m/z 202. Fragmentation would include the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃).[9]
Applications in Research and Development
The primary value of 3-(3-Trifluoromethylphenyl)propanal lies in its function as a versatile chemical building block.[3] The trifluoromethyl group is a bioisostere of several functional groups and is frequently incorporated into drug candidates to modulate electronic properties, improve metabolic stability against oxidative degradation, and increase binding affinity by participating in specific intermolecular interactions.
Compounds containing the trifluoromethylphenyl moiety are prevalent across numerous therapeutic areas, including:
-
Antidepressants: Fluoxetine is a well-known selective serotonin reuptake inhibitor (SSRI) featuring a trifluoromethylphenyl group.[2]
-
Oncology: Sorafenib, a kinase inhibitor used to treat kidney and liver cancer, incorporates a chloro- and trifluoromethyl-substituted phenyl ring.[2]
-
Anti-inflammatory Agents: The trifluoromethyl group is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.[1]
The aldehyde functionality of 3-(3-Trifluoromethylphenyl)propanal allows for a wide range of subsequent chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, making it an attractive starting point for synthesizing diverse compound libraries for screening and drug discovery.
Safety, Handling, and Storage
Based on available Safety Data Sheets (SDS), 3-(3-Trifluoromethylphenyl)propanal is a hazardous substance requiring careful handling.[5]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5] |
Hazard Pictogram: GHS07 (Exclamation Mark)[5] Signal Word: Warning [5]
Recommended Handling and Storage
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. If ventilation is inadequate, use a suitable respirator.
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing dust, fumes, or vapors.[5] Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated, cool, and dry place.[5] Keep the container tightly closed. Store locked up in a designated area for hazardous materials.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]
-
Ingestion: Rinse mouth. Immediately call a poison center or doctor.[5]
References
Sigma-Aldrich. (2025). SAFETY DATA SHEET. [5] Loba Chemie. (2019). 3-[3-(TRIFLUOROMETHYL) PHENYL]- PROPIONALDEHYDE MSDS. [4] Loba Chemie. (2018). 3-[3-TRIFLUOROMETHYL) PHENYL] PROPENALDEHYDE MSDS. [6] TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol. [10] Spectrum Chemical. (2017). SAFETY DATA SHEET - Phenyl Trifluoromethyl Sulfide. [3] ChemicalBook. (2025). 3-(3-(Trifluoromethyl)phenyl)propanal Chemical Properties,Uses,Production. [1] Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [8] MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [2] MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [9] DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [7] ChemicalBook. (n.d.). BENZYL PHENYL ETHER CAS#: 946-80-5.
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